An In-depth Technical Guide to 3-Acetylthiophene: Structure, Properties, and Applications
An In-depth Technical Guide to 3-Acetylthiophene: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylthiophene, an aromatic ketone, is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Characterized by a thiophene (B33073) ring substituted with an acetyl group at the third position, this compound serves as a versatile precursor for the synthesis of a wide array of more complex molecules. Its unique electronic and structural properties make it an important intermediate in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials such as conductive polymers.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of 3-acetylthiophene, with a particular focus on its relevance in drug discovery and development.
Chemical Structure and Identification
3-Acetylthiophene is systematically named 1-(thiophen-3-yl)ethanone. Its structure consists of a five-membered thiophene ring, an aromatic heterocycle containing a sulfur atom, with an acetyl group (–COCH₃) attached to the C3 position.
| Identifier | Value |
| IUPAC Name | 1-(thiophen-3-yl)ethanone[2] |
| Synonyms | Methyl 3-thienyl ketone, 3-Acetothienone[2][3] |
| CAS Number | 1468-83-3[3] |
| Molecular Formula | C₆H₆OS[3] |
| Molecular Weight | 126.18 g/mol [2][3] |
| SMILES | CC(=O)C1=CSC=C1[2] |
| InChI Key | RNIDWJDZNNVFDY-UHFFFAOYSA-N[2] |
Physicochemical Properties
3-Acetylthiophene is typically a white to light yellow or tan crystalline solid at room temperature.[4] It is soluble in various organic solvents, including alcohols, and has limited solubility in water.
| Property | Value | Reference(s) |
| Appearance | White to tan/light brown crystalline solid | [4][5] |
| Melting Point | 57-62 °C | [6][7] |
| Boiling Point | 208-210 °C (at 748 mmHg) | [6][7] |
| Density | ~1.176 g/cm³ (estimate) | [5] |
| logP (o/w) | 1.240 | [4][5] |
| Solubility | Soluble in alcohol, chloroform, and methanol. Slightly soluble in hexane. Limited solubility in water (8307 mg/L at 25°C est.). | [4][5][8] |
| Vapor Pressure | 0.365 mmHg (estimate) | [4] |
| Flash Point | ~69 °C (estimate) | [4] |
Spectroscopic Data
The structural elucidation of 3-acetylthiophene is confirmed through various spectroscopic techniques.
-
¹H NMR (CDCl₃): The proton NMR spectrum typically shows a singlet for the methyl protons around δ 2.5 ppm. The thiophene ring protons appear as multiplets in the aromatic region, approximately at δ 7.2, 7.4, and 7.9 ppm.[9]
-
¹³C NMR (CDCl₃): The carbon spectrum shows a signal for the carbonyl carbon around 194-195 ppm. The methyl carbon appears around 26-27 ppm. The aromatic carbons of the thiophene ring typically appear between δ 123 and 145 ppm.[9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1650-1680 cm⁻¹. Bands corresponding to the C-H stretching of the aromatic ring are observed around 3100 cm⁻¹.[11][12]
Synthesis and Reactivity
The synthesis of 3-acetylthiophene is more challenging than its isomer, 2-acetylthiophene, because electrophilic acylation of thiophene preferentially occurs at the C2 position.[13] However, several synthetic routes have been developed to achieve 3-substitution.
Synthesis from 3-Bromothiophene (B43185)
A common and effective method involves a Grignard coupling reaction starting from 3-bromothiophene. This multi-step synthesis is outlined below.
Caption: Workflow for the synthesis of 3-acetylthiophene from 3-bromothiophene.
Experimental Protocol (Adapted from CN102690255B): [5][13]
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Step 1: Synthesis of 3-Ethylthiophene.
-
To a reactor containing 3-bromothiophene and a catalytic amount of bis(triphenylphosphine)nickel(II) dichloride in anhydrous diethyl ether, an ethyl magnesium bromide Grignard reagent is added slowly under cooling.
-
The molar ratio of 3-bromothiophene to the nickel catalyst is approximately 1:0.01, and the ratio of 3-bromothiophene to the Grignard reagent is 1:1.1.
-
After the addition is complete, the mixture is heated to reflux for 2 hours.
-
Upon cooling, the reaction is quenched, and the organic layer is separated, dried, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation to yield 3-ethylthiophene.
-
-
Step 2: Oxidation to 3-Acetylthiophene.
-
3-Ethylthiophene is added to a magnesium nitrate (B79036) solution.
-
Potassium permanganate (B83412) powder is added in portions with heating and stirring. The molar ratio of 3-ethylthiophene to potassium permanganate is 1:1.6.
-
The reaction mixture is heated to 90°C and stirred.
-
The hot mixture is filtered to remove manganese dioxide, which is then washed with boiling water.
-
The combined filtrates are cooled, leading to the precipitation of the solid product.
-
The solid is collected by filtration and dried under reduced pressure to afford 3-acetylthiophene.
-
Reactivity
The acetyl group is an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic aromatic substitution. However, the deactivating effect is less pronounced than when the acetyl group is at the C2 position. Consequently, electrophilic substitution on 3-acetylthiophene, such as nitration or halogenation, typically occurs at the more activated C2 position.[9] The carbonyl group itself can undergo various reactions, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger), and condensation reactions with aldehydes and ketones (e.g., Claisen-Schmidt condensation) to form chalcones.[4][5]
Applications in Drug Development and Research
3-Acetylthiophene is a valuable scaffold for the synthesis of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.
Anticancer Agents
Derivatives of 3-acetylthiophene, particularly chalcones, have shown significant promise as anticancer agents.[4] Chalcones are synthesized via a Claisen-Schmidt condensation between an acetylthiophene derivative and an aromatic aldehyde.
Caption: Logical workflow from synthesis of 3-acetylthiophene derivatives to their evaluation as anticancer agents.
Experimental Protocol: Synthesis of 2,5-Dichloro-3-acetylthiophene Chalcones [5][11]
-
Reaction Setup: A mixture of 2,5-dichloro-3-acetylthiophene (1 mole equivalent) and a selected aryl or heteroaryl aldehyde (1 mole equivalent) is stirred in methanol.
-
Catalysis: An aqueous solution of potassium hydroxide (B78521) (40%) is added to the mixture, and stirring continues at room temperature.
-
Monitoring and Work-up: The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-cold water.
-
Precipitation and Isolation: The mixture is acidified with dilute hydrochloric acid to precipitate the crude chalcone product.
-
Purification: The solid product is filtered, washed with water, and purified by column chromatography or recrystallization.
Studies have shown that these chalcone derivatives exhibit significant cytotoxic activity against various cancer cell lines, including prostate (DU145) and breast cancer lines.[4][5][11] The mechanism of action is under investigation but is thought to involve the induction of apoptosis, potentially through modulation of key signaling pathways like the p53 pathway.[4]
Enzyme Inhibitors and Antimicrobial Agents
Thiophene-based compounds, including derivatives of 3-acetylthiophene, have been explored as inhibitors for various enzymes. For instance, certain thiophene derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[10][14] Additionally, numerous studies have reported the synthesis of thiophene derivatives with significant antibacterial and antifungal activities, making them promising leads for the development of new antimicrobial agents.[9][15]
Conclusion
3-Acetylthiophene is a heterocycle of considerable importance in synthetic and medicinal chemistry. Its well-defined structure and reactivity profile allow for the creation of a diverse range of derivatives. The demonstrated biological activities of these derivatives, particularly in the areas of oncology and anti-infectives, underscore the value of the 3-acetylthiophene scaffold in modern drug discovery. Continued research into the synthesis and biological evaluation of novel compounds derived from this versatile building block is likely to yield new therapeutic agents with improved efficacy and novel mechanisms of action.
References
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